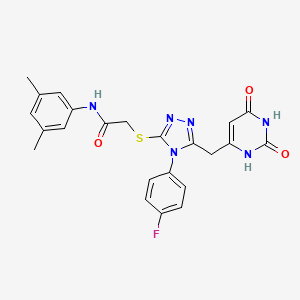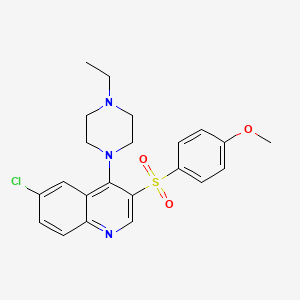
6-Chloro-4-(4-ethylpiperazin-1-yl)-3-(4-methoxybenzenesulfonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-(4-ethylpiperazin-1-yl)-3-(4-methoxybenzenesulfonyl)quinoline, also known as CPQ, is a quinoline derivative compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Applications De Recherche Scientifique
Synthesis and Characterization
Quinoline derivatives, including those related to 6-Chloro-4-(4-ethylpiperazin-1-yl)-3-(4-methoxybenzenesulfonyl)quinoline, have been extensively synthesized and characterized for various applications. For instance, the synthesis of quinoline-based compounds is crucial in the development of fluorescent probes for Zn(II) detection. A study by Kimber et al. (2003) elaborated on the synthesis of Zinquin ester analogs, which are significant in detecting zinc ions due to their fluorescent properties upon binding with Zn(II) (Kimber et al., 2003). Such compounds, including the 4-methoxy derivative, exhibit increased fluorescence and higher quantum yield when complexed with zinc, underscoring their utility in biochemical assays and imaging applications.
Antimicrobial and Antitubercular Activity
The antimicrobial and antitubercular activities of quinoline derivatives are another significant area of research. Various synthesized quinoline compounds have been evaluated for their biological activities against a range of pathogens. For example, Vora and Vora (2012) discussed the synthesis and antimicrobial efficacy of quinoline-based compounds against bacteria and fungi, highlighting their potential as antimicrobial agents (Vora & Vora, 2012). Such studies are pivotal in the search for new therapeutics against resistant microbial strains.
Material Science Applications
In material science, quinoline derivatives are investigated for their potential in creating new materials with unique properties. Khan et al. (2003) synthesized acetylide-functionalized aromatic and hetero-aromatic ligands and their dinuclear platinum complexes, demonstrating the utility of quinoline derivatives in developing materials with significant optical properties (Khan et al., 2003). These materials are of interest for their potential applications in optoelectronics and photovoltaics.
Catalysis
Quinoline derivatives also find applications in catalysis, as illustrated by Murugesan et al. (2017), who explored the use of boron nitride nanomaterial-based solid acid catalysts for synthesizing ethylpiperazinyl-quinolinyl fused acridine derivatives under microwave conditions. This research underscores the role of quinoline compounds in facilitating efficient and eco-friendly synthetic pathways (Murugesan et al., 2017).
Propriétés
IUPAC Name |
6-chloro-4-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S/c1-3-25-10-12-26(13-11-25)22-19-14-16(23)4-9-20(19)24-15-21(22)30(27,28)18-7-5-17(29-2)6-8-18/h4-9,14-15H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBKFEUPWUJLKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-(4-ethylpiperazin-1-yl)-3-(4-methoxybenzenesulfonyl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

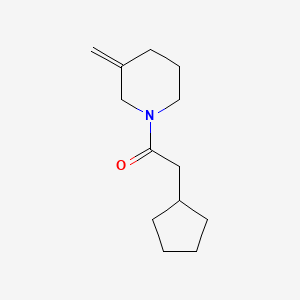
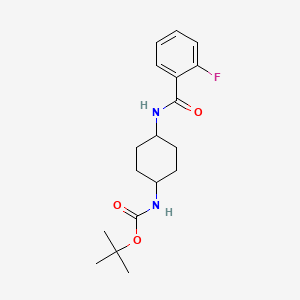
![1-(2-aminoethyl)-5-(4-bromobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2545520.png)
![2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride](/img/structure/B2545521.png)
![N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2545522.png)


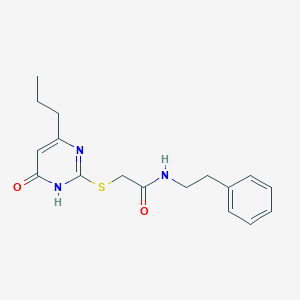
![4-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine](/img/structure/B2545529.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-(benzylsulfonyl)butanamide](/img/structure/B2545531.png)

![5-[1-(1H-indazol-3-ylcarbonyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2545535.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide](/img/structure/B2545537.png)
